N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group substituted with ethoxy groups, and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction method.
Introduction of the Phenyl Group: The phenyl group with ethoxy substitutions can be introduced through a Friedel-Crafts alkylation reaction, where the ethoxy-substituted benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Ethanesulfonyl Group: The ethanesulfonyl group can be introduced via a sulfonylation reaction, where ethanesulfonyl chloride reacts with the piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with methoxy groups instead of ethoxy groups.
N-[(3-Acetamidophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide: Another piperidine derivative with different substituents.
Uniqueness
N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-ethylsulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O5S/c1-4-25-17-8-7-15(13-18(17)26-5-2)14-20-19(22)16-9-11-21(12-10-16)27(23,24)6-3/h7-8,13,16H,4-6,9-12,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMGBQPOLTXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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